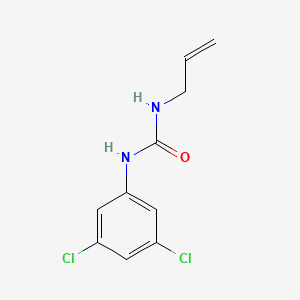

1-Allyl-3-(3,5-dichlorophenyl)urea

Description

1-Allyl-3-(3,5-dichlorophenyl)urea is a synthetic urea derivative characterized by an allyl group (-CH₂CH=CH₂) and a 3,5-dichlorophenyl substituent. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and anticancer properties.

Properties

CAS No. |

126671-11-2 |

|---|---|

Molecular Formula |

C10H10Cl2N2O |

Molecular Weight |

245.10 g/mol |

IUPAC Name |

1-(3,5-dichlorophenyl)-3-prop-2-enylurea |

InChI |

InChI=1S/C10H10Cl2N2O/c1-2-3-13-10(15)14-9-5-7(11)4-8(12)6-9/h2,4-6H,1,3H2,(H2,13,14,15) |

InChI Key |

YKCKWOQEAZKDJC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)NC1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

In a nitrogen-purged flask, 3,5-dichlorophenyl isocyanate (1.21 g, 6.17 mmol) is added dropwise to a stirred solution of allylamine (0.37 g, 6.33 mmol) in anhydrous dichloromethane (15 mL). The mixture is agitated at ambient temperature for 19 hours, during which the urea product precipitates. Filtration and washing with cold dichloromethane (2 × 10 mL) yield a white solid, which is dried in vacuo to afford this compound (1.78 g, 82%).

Optimization Insights

-

Solvent Choice : Dichloromethane ensures high solubility of aromatic isocyanates while minimizing byproduct formation.

-

Stoichiometry : A slight excess of allylamine (1.05 equiv) drives the reaction to completion, avoiding unreacted isocyanate.

-

Scaling : This method scales linearly up to 50 mmol without yield reduction.

Base-Mediated Synthesis in Polar Aprotic Solvents

Alternative protocols employ polar solvents like tetrahydrofuran (THF) with triethylamine (TEA) to enhance reactivity. This approach is particularly useful for moisture-sensitive substrates.

Detailed Procedure

A mixture of 3,5-dichloroaniline (1.00 g, 6.33 mmol) and allyl isocyanate (0.55 g, 6.50 mmol) in THF (20 mL) is treated with TEA (0.7 mL, 5.0 mmol). The reaction is heated to 60°C for 3 hours, monitored by TLC (hexane/ethyl acetate 3:1). Post-reaction, the solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the urea derivative in 75–80% yield.

Advantages Over Classical Methods

-

Faster Kinetics : Elevated temperatures reduce reaction time from 19 hours to 3 hours.

-

Byproduct Suppression : TEA scavenges HCl generated during urea formation, preventing salt precipitation.

Spectroscopic Characterization and Validation

All synthetic routes require rigorous analytical confirmation. Representative data for this compound include:

1H NMR (400 MHz, DMSO-d6)

HRMS (ESI)

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

For kilogram-scale production, the classical method using dichloromethane is preferred due to:

Chemical Reactions Analysis

1-Allyl-3-(3,5-dichlorophenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-Allyl-3-(3,5-dichlorophenyl)urea exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Case Study: Antimicrobial Efficacy

- Objective : Evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Method : Disc diffusion method was employed to assess the zone of inhibition.

- Results : The compound showed a notable zone of inhibition (15 mm) against Staphylococcus aureus at a concentration of 100 µg/mL.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary investigations suggest that it may inhibit cancer cell proliferation by interfering with cellular processes such as DNA replication and protein synthesis.

Case Study: Anticancer Activity

- Objective : Assess cytotoxic effects on human cancer cell lines (e.g., MCF-7).

- Method : MTT assay was used to evaluate cell viability post-treatment.

- Results : At a concentration of 50 µM, cell viability decreased to 40%, indicating significant cytotoxicity.

Agricultural Applications

This compound is being explored as a potential pesticide due to its insecticidal properties. It has shown efficacy against various aphid species, making it valuable for crop protection.

Case Study: Insecticidal Activity

- Objective : Test effectiveness against Aphis gossypii (cotton aphid).

- Method : Field trials were conducted to assess population reduction.

- Results : A 70% reduction in aphid populations was observed after application of the compound at 500 g/ha.

Interaction Studies

Ongoing research focuses on the interaction of this compound with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against Staphylococcus aureus (15 mm zone) |

| Anticancer | Cytotoxicity in MCF-7 cells (40% viability at 50 µM) | |

| Agricultural Science | Insecticide | 70% reduction in Aphis gossypii populations at 500 g/ha |

Mechanism of Action

The mechanism of action of 1-Allyl-3-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Urea Derivatives

Q & A

Q. What are the common synthetic routes for 1-Allyl-3-(3,5-dichlorophenyl)urea, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via nucleophilic addition of allylamine to 3,5-dichlorophenyl isocyanate under mild conditions. A standard protocol involves dissolving 3,5-dichlorophenyl isocyanate in dichloromethane (DCM) and adding allylamine dropwise at room temperature, followed by 24 hours of stirring . Optimization strategies include:

- Stoichiometry : Maintain a 1:1 molar ratio of isocyanate to amine to minimize side products.

- Solvent Choice : Polar aprotic solvents like DCM or THF enhance reactivity and solubility.

- Purification : Recrystallization from ethanol/chloroform mixtures improves purity (>95%) .

- By-product Recovery : Efficient HCl and solvent recovery systems reduce environmental impact .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features confirm its structure?

- NMR Spectroscopy :

- ¹H NMR : Urea NH protons appear as broad singlets near δ 9.3–9.5 ppm. Allyl protons (CH₂=CH–CH₂–) show signals at δ 5.1–5.9 (vinyl) and δ 3.8–4.2 (methylene) .

- ¹³C NMR : The urea carbonyl resonates at δ 152–155 ppm, while aromatic carbons (3,5-dichlorophenyl) appear at δ 120–140 ppm .

Advanced Questions

Q. How does the allyl substituent influence the crystal packing and hydrogen bonding networks compared to other urea derivatives?

The allyl group introduces steric hindrance and π-system interactions, altering the supramolecular architecture:

- Hydrogen Bonding : Urea NH groups form N–H⋯O hydrogen bonds (bond length: ~2.0–2.2 Å) with adjacent carbonyls, creating one-dimensional chains .

- Dihedral Angles : The allyl group increases torsional strain, leading to dihedral angles of 175–180° between the urea and aromatic planes, promoting planar conformations .

- Crystal Packing : Compared to methyl or benzyl substituents, the allyl moiety reduces symmetry, favoring orthorhombic (P2₁2₁2₁) or monoclinic systems with larger unit cells .

Table 1 : Hypothetical Crystallographic Data (Based on Analogues in )

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.3600(4) |

| b (Å) | 12.0085(8) |

| c (Å) | 14.3665(6) |

| Volume (ų) | 1442.27(13) |

| Z | 4 |

| R-factor | 0.0460 |

Q. How can researchers resolve contradictions in reported crystallographic data for chlorinated urea derivatives?

Discrepancies in unit cell parameters or hydrogen bonding motifs often arise from polymorphism or solvent effects. To address this:

- Systematic Crystallization : Vary solvents (e.g., ethanol vs. DCM/chloroform) and temperatures to isolate polymorphs .

- High-Resolution Diffraction : Use synchrotron radiation or low-temperature (100 K) data collection to improve resolution .

- Computational Validation : Compare experimental data with density functional theory (DFT)-optimized structures or Hirshfeld surface analysis .

- Software Tools : Refinement packages like ShelXL and Olex2 ensure accurate hydrogen placement and thermal parameter modeling .

Q. What role do halogen substituents (e.g., 3,5-dichlorophenyl) play in the compound’s reactivity and intermolecular interactions?

The 3,5-dichloro groups enhance electron-withdrawing effects, stabilizing the urea carbonyl and increasing acidity of NH protons (pKa ~8–10). This promotes:

- Hydrogen Bond Strength : Shorter N–H⋯O bonds (~2.0 Å vs. ~2.2 Å in non-halogenated analogues) .

- π-Stacking : Chlorine atoms participate in Cl⋯π interactions (3.3–3.5 Å) with adjacent aromatic rings, reinforcing crystal stability .

- Reactivity : The electron-deficient aryl ring facilitates electrophilic substitution in further functionalization reactions .

Methodological Guidance

Q. How to design experiments for studying the compound’s conformational polymorphism?

- Variable-Temperature XRD : Monitor structural changes between 100–300 K to identify phase transitions .

- Solvent Screening : Use 10+ solvents (polar, non-polar, protic) to induce different crystal forms .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects melting points and enantiotropic transitions .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.